N-methyl-N-phenylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-13(10-6-3-2-4-7-10)12(14)11-8-5-9-15-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHRPMAQWSIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968214 | |
| Record name | N-Methyl-N-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-50-8 | |
| Record name | N-Methyl-N-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
N-methyl-N-phenylthiophene-2-carboxamide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the development of derivatives with enhanced properties. The compound's versatility is evident in its use as a precursor in the synthesis of:
- Antimicrobial agents
- Anticancer drugs
- Enzyme inhibitors
The compound's reactivity facilitates the introduction of functional groups that can modify its biological activity or improve solubility.
Medicinal Chemistry
Research has indicated that this compound possesses potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action may involve interference with specific molecular targets, leading to altered enzyme or receptor activities.
Anticancer Properties
This compound has been investigated for its anticancer effects, showing promise as an inhibitor of specific cancer cell lines. Preliminary studies suggest that it may inhibit certain viral strains, highlighting its relevance in antiviral drug development.
Biological Research
The compound's interactions with biological systems have been extensively studied to elucidate its mechanisms of action. Research indicates that it may bind to specific enzymes or receptors, influencing their activity.
Case Studies
Several case studies have highlighted the biological effects of this compound:
These studies underscore the compound's potential as a lead candidate for drug development.
Comparison with Similar Compounds
Key Findings :
- The nitro group at the thiophene 5-position in Compounds 1 and 2 enhances electrophilicity, critical for binding bacterial targets .
- Fluorine substituents (e.g., in Compound 2) improve compound stability and bioavailability compared to non-fluorinated analogs .
Antiviral Thiophene Carboxamides
N-Benzyl-N-phenylthiophene-2-carboxamide analogs (e.g., Compound 5a ) inhibit enterovirus 71 (EV71) with low micromolar EC₅₀ values:
Key Findings :
- The thiophene-2-carboxamide core is essential for antiviral activity across analogs .
- Bulky substituents (e.g., bromobenzyl in Compound 5a) improve binding to viral targets, whereas smaller groups (e.g., methyl in N-methyl-N-phenyl derivative) may reduce efficacy .
Structural and Crystallographic Studies
- N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits a dihedral angle of 13.53° between the thiophene and benzene rings, influencing supramolecular interactions. Its nitro group forms weak C–H···O bonds, absent in the N-methyl-N-phenyl derivative .
- Methyl 2-(thiophene-2-carboxamido)benzoate () adopts a planar conformation with partial double-bond character in the carboxamide C–N bond (1.365 Å), similar to other thiophene carboxamides .
Functionalized Derivatives
Key Insight : Polar substituents (e.g., hydroxyl, acetyl) alter solubility and target engagement compared to the lipophilic N-methyl-N-phenyl derivative.
Preparation Methods
Reaction Mechanism and Reagents
The most widely reported method involves reacting thiophene-2-carbonyl chloride with N-methylaniline under Schotten-Baumann conditions. The acyl chloride reacts with the secondary amine via nucleophilic acyl substitution, forming the target carboxamide. Key reagents include:
Procedural Details
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Step 1 : Dissolve thiophene-2-carbonyl chloride (5.0 mmol) in DCM (15 mL) at 0°C under nitrogen.
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Step 2 : Add N-methylaniline (5.0 mmol) dropwise, followed by TEA (10.0 mmol).
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Step 3 : Stir at room temperature for 8 hours.
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Step 4 : Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).
Yield and Characterization
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1H NMR (CDCl₃): δ 7.43 (d, J = 5.2 Hz, 1H, thiophene-H), 7.30–7.15 (m, 5H, phenyl-H), 3.40 (s, 3H, N-CH₃).
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IR (KBr): 1665 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (thiophene ring).
Photoredox-Catalyzed Dealkylation/Acylation
Catalytic System and Conditions
This method employs visible-light photocatalysis to demethylate tertiary amines followed by acylation:
Reaction Workflow
Performance Metrics
-
1H NMR (CDCl₃): δ 7.41 (dd, J = 3.6 Hz, 1H), 7.25–7.10 (m, 5H), 3.35 (s, 3H).
-
Advantage : Avoids harsh acidic/basic conditions, enabling high functional group tolerance.
Multicomponent Gewald Thiophene Synthesis
Thiophene Ring Construction
The Gewald reaction builds the thiophene core from ketones, cyanoacetate, and sulfur:
Synthetic Pathway
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Step 1 : Heat 3-oxo-N-phenylbutanamide (0.1 mol), malononitrile (0.1 mol), sulfur (0.1 mol), and TEA in ethanol at 80°C for 3 hours.
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Step 2 : Cool, filter, and recrystallize from ethanol to obtain 5-amino-4-cyano-N-phenylthiophene-2-carboxamide.
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Step 3 : Methylate the amine using methyl iodide or dimethyl sulfate.
Key Data
Comparative Analysis of Methods
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
